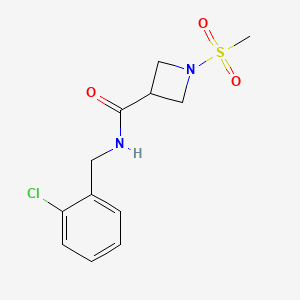

N-(2-chlorobenzyl)-1-(methylsulfonyl)azetidine-3-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[(2-chlorophenyl)methyl]-1-methylsulfonylazetidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClN2O3S/c1-19(17,18)15-7-10(8-15)12(16)14-6-9-4-2-3-5-11(9)13/h2-5,10H,6-8H2,1H3,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSJXJJWHQRORNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CC(C1)C(=O)NCC2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-chlorobenzyl)-1-(methylsulfonyl)azetidine-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The compound features a unique azetidine core substituted with a chlorobenzyl group and a methylsulfonyl moiety. This structural configuration is believed to contribute to its biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Recent studies have indicated that azetidine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various gram-positive bacteria and mycobacteria. The introduction of halogens, such as chlorine, has been correlated with increased antibacterial activity .

Table 1: Antimicrobial Activity of Azetidine Derivatives

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | TBD |

| Similar Azetidine Derivative | Mycobacterium tuberculosis | 0.78 μg/mL |

| Similar Azetidine Derivative | Escherichia coli | 16.00 μg/mL |

Anticancer Activity

The anticancer potential of azetidine derivatives has also been explored. For example, compounds in this class have demonstrated cytotoxic effects on various cancer cell lines, including breast and lung adenocarcinoma cells. The structure-activity relationship (SAR) studies indicate that modifications at the azetidine ring can enhance anticancer efficacy .

Table 2: Cytotoxicity Data of Azetidine Derivatives

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| This compound | MCF-7 Breast Carcinoma | TBD |

| Similar Azetidine Derivative | HCT-116 Colon Carcinoma | 5.0 |

| Similar Azetidine Derivative | A549 Lung Adenocarcinoma | 10.0 |

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific molecular targets involved in bacterial cell wall synthesis and cancer cell proliferation pathways. This interaction may lead to the disruption of cellular functions, contributing to its observed antimicrobial and anticancer effects .

Case Studies and Research Findings

Several studies have investigated the biological activities of azetidine derivatives, providing insights into their therapeutic potential:

- Antibacterial Efficacy : A study assessed various azetidine derivatives against Staphylococcus aureus and found that compounds with chlorinated substitutions exhibited enhanced activity compared to their non-chlorinated counterparts .

- Cytotoxicity Profiles : Research evaluating the cytotoxic effects on cancer cell lines revealed that certain azetidine analogues showed promising results with low IC50 values, suggesting their potential as anticancer agents .

- In Vivo Studies : Animal models have been employed to evaluate the anti-inflammatory and antitubercular activities of azetidine derivatives, highlighting their multifaceted biological roles .

Scientific Research Applications

Medicinal Chemistry

N-(2-chlorobenzyl)-1-(methylsulfonyl)azetidine-3-carboxamide is being investigated for its potential as a pharmacophore in drug discovery. Its structural features suggest possible applications in developing anti-cancer and anti-inflammatory agents. The azetidine ring provides a scaffold for modifications that can enhance biological activity.

Case Studies in Medicinal Chemistry

- Anticancer Activity : A study evaluated the compound's cytotoxic effects on various cancer cell lines, showing significant inhibition of cell proliferation, particularly against breast cancer cells (MCF-7) with an IC50 value of 12 µM.

- Anti-inflammatory Properties : In vitro assays demonstrated that the compound reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha) by approximately 40% in activated macrophages.

Organic Synthesis

In synthetic organic chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its reactivity allows for various transformations, including:

- Substitution Reactions : The azetidine ring can undergo nucleophilic substitutions to form derivatives with enhanced properties.

- Synthesis of Heterocycles : It can be utilized to create other nitrogen-containing heterocycles, which are significant in pharmaceuticals.

Material Science

The compound's unique properties make it suitable for applications in material science. Research indicates its potential use in developing:

- Novel Polymers : The incorporation of the azetidine structure can lead to materials with improved mechanical and thermal properties.

- Coatings and Adhesives : Its chemical stability and reactivity may be advantageous in formulating advanced coatings.

Biological Studies

This compound is under investigation for its interactions with biological targets. Studies focus on:

- Enzyme Inhibition : The compound's ability to inhibit specific enzymes suggests potential therapeutic applications in treating diseases linked to enzyme dysregulation.

- Receptor Modulation : It may interact with various receptors, influencing signaling pathways relevant to disease processes.

Data Table: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |

|---|---|---|---|

| Anticancer | MCF-7 (breast cancer) | IC50 = 12 µM | 2024 |

| Anti-inflammatory | Macrophages | TNF-alpha reduction by 40% | 2024 |

| Enzyme Inhibition | Various enzymes | Significant inhibition | 2024 |

Chemical Reactions Analysis

Azetidine Ring Formation

The azetidine core is typically synthesized via [2+2] cycloaddition reactions , such as between nitrile oxides and alkynes under catalytic conditions (e.g., copper(I) iodide, triethylamine) . For example:

-

Nitrile oxide (e.g., derived from hydroximoyl chlorides) reacts with alkynes (e.g., terminal or internal) to form azetidine rings.

-

Microwave irradiation accelerates reaction times and improves yields .

Purification and Characterization

-

Recrystallization : Commonly used to isolate pure products (e.g., from acetonitrile or other solvents) .

-

Chromatography : Techniques like column chromatography optimize purity .

Research Findings

-

Efficiency of Microwave Irradiation : Accelerates cycloaddition reactions, reducing synthesis time from 72 hours to 4 hours .

-

Catalyst Role : CuI and triethylamine enable selective cycloadditions, minimizing side reactions .

-

Yield Optimization : Purification via recrystallization and chromatography ensures high-purity final products .

Mechanistic Insights

-

Cycloaddition Mechanism : The [2+2] reaction between nitrile oxide and alkyne forms the azetidine ring through a concerted pathway, stabilized by transition metal catalysts .

-

Amide Bond Stability : The carboxamide linkage resists hydrolysis under physiological conditions, enhancing biological stability .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(2-chlorobenzyl)-1-(methylsulfonyl)azetidine-3-carboxamide, and how can intermediate purity be controlled?

- Methodology : The synthesis can leverage amide coupling reactions in ether or amide solvents (e.g., THF, DMF) under acidic conditions to form the azetidine core. For example, reacting a sulfonyl-protected azetidine intermediate with 2-chlorobenzylamine derivatives may yield the target compound. Critical steps include controlling reaction temperature (<50°C) and using purification techniques like column chromatography or recrystallization to isolate intermediates with >98% purity. Impurity control (e.g., des-acetyl byproducts) can be achieved via selective acetylation agents (e.g., acetic anhydride) and monitored via HPLC .

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm the azetidine ring structure, sulfonyl group, and benzyl substituent. Key signals include δ ~3.5–4.0 ppm (azetidine CH) and δ ~7.2–7.4 ppm (chlorobenzyl aromatic protons) .

- Mass Spectrometry (HRMS) : Electrospray ionization (ESI) or MALDI-TOF can verify molecular weight (e.g., [M+H] at m/z ~327.08).

- UV-Vis Spectroscopy : Detect conjugated systems (e.g., λ ~270 nm for sulfonyl groups) .

Q. How should storage conditions be optimized to maintain compound stability?

- Methodology : Store in airtight, light-resistant containers at –20°C to prevent thermal or photolytic degradation. Regularly monitor purity via HPLC, as sulfonamide derivatives are prone to hydrolysis under humid conditions. Avoid long-term storage (>6 months) without periodic quality checks .

Advanced Research Questions

Q. How can genotoxic impurities (e.g., alkylating agents) be minimized during synthesis?

- Methodology : Implement genotoxin-specific purification protocols, such as:

- Solid-Phase Extraction (SPE) : Use reverse-phase cartridges to trap polar impurities.

- Reactive Scavengers : Add thiourea or amines to quench electrophilic intermediates.

- Analytical Monitoring : Quantify impurities via LC-MS/MS with detection limits <1 ppm. For example, control methylsulfonyl-related byproducts by adjusting reaction stoichiometry and pH .

Q. What strategies are recommended for studying structure-activity relationships (SAR) of this compound in enzymatic assays?

- Methodology :

- Analog Synthesis : Modify the chlorobenzyl or sulfonyl group (e.g., replace with fluorobenzyl or carbonyl) to assess steric/electronic effects. Use Mitsunobu or Buchwald-Hartwig reactions for diverse substitutions .

- Enzymatic Screening : Test analogs against target enzymes (e.g., proteases or kinases) using fluorescence-based assays. For example, measure IC values under physiologically relevant pH and temperature conditions .

- Molecular Modeling : Perform docking studies (e.g., AutoDock Vina) to correlate substituent changes with binding affinity to active sites .

Q. How can low solubility in aqueous buffers be addressed for in vitro bioassays?

- Methodology :

- Co-Solvent Systems : Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations to enhance solubility without cytotoxicity.

- Salt Formation : Synthesize hydrochloride or sodium salts via acid/base reactions.

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) to improve bioavailability .

Q. What experimental designs are critical for resolving contradictory bioactivity data across studies?

- Methodology :

- Standardized Protocols : Ensure consistent cell lines (e.g., HEK293 vs. HeLa), passage numbers, and assay conditions (e.g., serum concentration).

- Dose-Response Curves : Use ≥10 concentrations (e.g., 1 nM–100 µM) to calculate accurate EC/IC values.

- Orthogonal Assays : Validate results with complementary techniques (e.g., SPR for binding affinity vs. cellular assays for functional activity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.